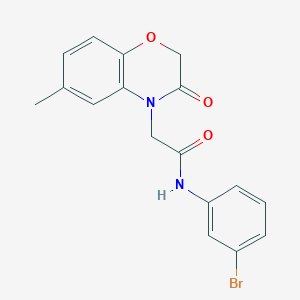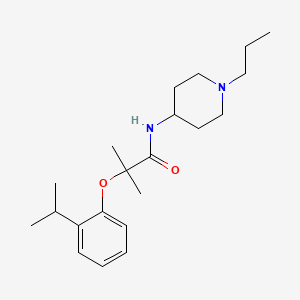
6-amino-4-(3-nitrophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile
説明
Synthesis Analysis
The synthesis of similar compounds involves the use of substituted 3-hydroxypyrazoles, prepared from ethyl esters of substituted 4-(pyridin-2-ylthio)- or 4-(1,4-dihydropyridin-2-ylthio)acetoacetic acids and hydrazine hydrate. These precursors are used in the synthesis of various pyridine and pyrazole derivatives, highlighting a common synthetic pathway for nitrogen-rich heterocycles (Rodinovskaya et al., 2003).
Molecular Structure Analysis
The molecular and crystal structure of closely related compounds, such as pyrazole derivatives, has been established through X-ray diffraction analysis, providing insights into the arrangement of atoms and molecular geometry essential for understanding the compound's reactivity and interaction capabilities (Rodinovskaya et al., 2003).
Chemical Reactions and Properties
Research on compounds with similar structures, such as 4-amino-5-nitro-6-phenylethynylpyrimidines, reveals their ability to undergo various chemical reactions with amines and thiols, showcasing the versatility and reactivity of the nitro and amino functional groups in facilitating organic transformations (Čikotienė et al., 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of similar heterocyclic compounds are often determined using techniques like X-ray diffraction. For instance, the crystal structure analysis of a related compound provided detailed insights into its physical characteristics and molecular packing in crystals (Lysov et al., 2000).
Chemical Properties Analysis
The chemical properties of nitrogen-rich heterocyclic compounds, including their electronic structure and potential for forming hydrogen bonds and other intermolecular interactions, are crucial for understanding their behavior in various chemical environments. Studies have investigated the reactions of these compounds with different reagents, shedding light on their chemical versatility and potential applications (Abdel-rahman et al., 2003).
科学的研究の応用
Chemical Synthesis and Reactivity
The study of reactions involving pyridine derivatives, like the one , often focuses on exploring the reactivity of these compounds with various reagents. For example, reactions of pyridine derivatives with amines and thiols have been investigated to understand the regio- and stereoselective addition reactions. These studies provide insights into how such compounds can be utilized in the synthesis of new chemical entities with potential applications in drug development and materials science (Čikotienė et al., 2007).
Electrophilic Substitution Reactions
The interaction of nitrophenyl derivatives with carbon surfaces, through processes such as electrochemical reduction, has been extensively studied. These investigations offer valuable information on the modification of carbon-based materials, which can be applied in sensor technology, catalysis, and the development of electronic devices (Yu et al., 2007).
Biological Activities
Research into the biological activities of pyridine and its derivatives has demonstrated their potential in the discovery of new therapeutic agents. Studies exploring the chemistry and biological activities of pyrazolopyridine compounds, which share structural similarities with the compound , have shown promising results as anti-Alzheimer and anti-inflammatory agents (Attaby et al., 2009).
Material Science Applications
The synthesis and characterization of new polyimides containing nitrile groups have been explored, with these materials exhibiting properties such as high thermal stability and good dielectric constants. Such research underscores the potential use of pyridine derivatives in the development of advanced materials for electronic applications (Li et al., 2005).
Antimicrobial Activity
Some pyridine derivatives have been synthesized and evaluated for their antimicrobial activities. This research direction could lead to the development of new antimicrobial agents, highlighting the compound's relevance in addressing antibiotic resistance and infection control (Gad-Elkareem et al., 2011).
特性
IUPAC Name |
2-amino-4-(3-nitrophenyl)-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N5O2S/c14-5-9-11(10(6-15)13(21)17-12(9)16)7-2-1-3-8(4-7)18(19)20/h1-4H,(H3,16,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLUWOHDFCFBFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C(=S)NC(=C2C#N)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4-(3-nitrophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4624387.png)
![5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4624389.png)
![N-isopropyl-1'-[(2E)-3-(2-thienyl)-2-propenoyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4624390.png)
![4-[(4-butyl-1-piperazinyl)carbonyl]-6-chloro-2-(4-pyridinyl)quinoline](/img/structure/B4624399.png)



![methyl [3-(4-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4624432.png)
![methyl 2-{[3-(4-bromophenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4624441.png)
![2-(4-chlorophenyl)-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-8-methylquinoline](/img/structure/B4624449.png)
